1-Benzofuran-5-carboxylic acid
Overview
Description
1-Benzofuran-5-carboxylic acid is a heterocyclic organic compound that features a benzofuran ring system with a carboxylic acid functional group at the 5-position. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products.
Mechanism of Action
Target of Action
1-Benzofuran-5-carboxylic acid, like other benzofuran compounds, has been shown to have strong biological activities . These compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often the enzymes or proteins involved in these biological processes .
Mode of Action
It is known that benzofuran compounds interact with their targets, causing changes that lead to their biological activities . For example, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Benzofuran compounds affect various biochemical pathways. For instance, they have been found to inhibit the synthesis of purines, thereby slowing cell growth . They also interact with the narrow groove of the DNA, exerting a cytotoxic effect .
Pharmacokinetics
It is known that the bioavailability of benzofuran compounds can be improved, allowing for once-daily dosing .
Result of Action
The result of the action of this compound is likely to be dependent on its specific targets and mode of action. For example, if the compound targets cancer cells, the result could be a reduction in tumor size or slowed tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can all affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
1-Benzofuran-5-carboxylic acid, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions contribute to its diverse pharmacological activities
Cellular Effects
Benzofuran compounds have been shown to have significant growth inhibitory activity against a series of cancer cell lines
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-benzofuran-5-carboxylic acid can be achieved through several synthetic routesAnother approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often employ these strategies due to their efficiency and high yields.
Chemical Reactions Analysis
1-Benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-5-carboxylic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzofuran-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Medicine: Due to its biological activities, it is investigated as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
1-Benzofuran-5-carboxylic acid can be compared with other benzofuran derivatives such as:
2-Benzofuran-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Benzofuran-2-carboxylic acid: Carboxylic acid group at the 2-position of the benzofuran ring.
Benzothiophene derivatives: Similar heterocyclic structure but with a sulfur atom replacing the oxygen in the benzofuran ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzofuran-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWXSZIQNTUNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344276 | |
Record name | 1-Benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-27-0 | |
Record name | 5-Benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90721-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzofuran-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzofuran-5-Carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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